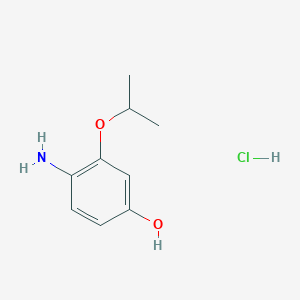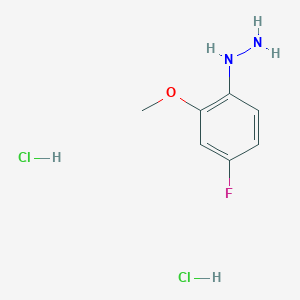![molecular formula C10H16N2O2 B1445910 8-Azaspiro[bicyclo[3.2.1]octan-3,2'-morpholin]-5'-on CAS No. 1881288-15-8](/img/structure/B1445910.png)
8-Azaspiro[bicyclo[3.2.1]octan-3,2'-morpholin]-5'-on
Übersicht
Beschreibung
8-Azaspiro[bicyclo[321]octane-3,2’-morpholin]-5’-one is a complex organic compound characterized by its unique spirocyclic structure
Wissenschaftliche Forschungsanwendungen
8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Mode of Action
The mode of action of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one involves its interaction with primary aliphatic amines through the opening of the epoxide ring, forming corresponding amino alcohols . These are then converted into N-chloroacetyl derivatives .
Biochemical Pathways
The compound’s synthesis involves the cyclization of n-chloroacetyl derivatives , which may impact various biochemical pathways.
Biochemische Analyse
Biochemical Properties
8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways. For example, 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one can inhibit the activity of certain hydrolases, thereby affecting the hydrolysis of specific substrates .
Cellular Effects
The effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one on cellular processes are diverse and depend on the type of cells involved. In some cell types, this compound has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one can modulate the activity of signaling proteins, resulting in changes in the expression of genes involved in metabolic processes .
Molecular Mechanism
At the molecular level, 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. Additionally, 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, but its activity can degrade over time, particularly in the presence of light and oxygen. Long-term studies have shown that prolonged exposure to 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one in animal models vary with dosage. At low doses, this compound can have beneficial effects on metabolic processes, while higher doses may lead to toxic or adverse effects. Studies have identified threshold doses beyond which the compound’s toxicity becomes apparent, affecting organ function and overall health .
Metabolic Pathways
8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and transferases. These interactions can lead to changes in metabolic flux and the levels of various metabolites. For example, the compound can alter the metabolism of lipids and carbohydrates by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one is influenced by factors such as cell type and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one is critical for its activity and function. This compound is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one reaches its sites of action, where it can interact with target biomolecules and influence cellular processes .
Vorbereitungsmethoden
The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one typically involves several steps. One common method starts with N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane], which reacts with primary aliphatic amines through the opening of the epoxide ring to form the corresponding amino alcohols. These amino alcohols are then converted into N-chloroacetyl derivatives, which undergo cyclization to form N-Boc-protected 4’-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-ones. Finally, treatment with hydrogen chloride in ethyl acetate yields 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochlorides .
Analyse Chemischer Reaktionen
8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common reagents used in these reactions include sodium hydride, hydrogen chloride, and primary aliphatic amines .
Vergleich Mit ähnlichen Verbindungen
8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one can be compared to other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in its specific functional groups and chemical properties.
8-Azaspiro[bicyclo[3.2.1]octane-3,2’-diazirine]: Another related compound with a different set of functional groups, leading to distinct chemical behaviors and applications.
The uniqueness of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one lies in its specific spirocyclic structure and the potential for diverse chemical modifications, making it a valuable compound in various fields of research .
Eigenschaften
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-5-14-10(6-11-9)3-7-1-2-8(4-10)12-7/h7-8,12H,1-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXORNAWFKAZFOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)CNC(=O)CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


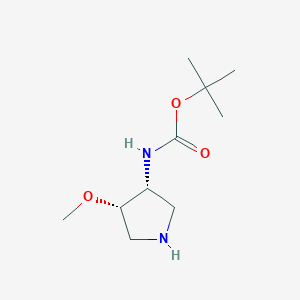

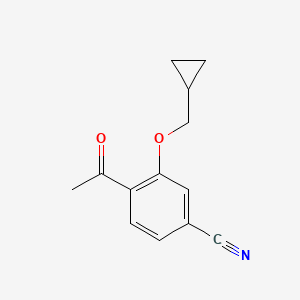
![2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride](/img/structure/B1445831.png)
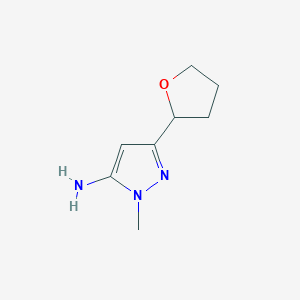

![Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B1445837.png)
![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1445839.png)
